2-Methoxy-5-(trifluoromethoxy)aniline
CAS No.: 660848-57-7
Cat. No.: VC2394173
Molecular Formula: C8H8F3NO2
Molecular Weight: 207.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 660848-57-7 |
---|---|
Molecular Formula | C8H8F3NO2 |
Molecular Weight | 207.15 g/mol |
IUPAC Name | 2-methoxy-5-(trifluoromethoxy)aniline |
Standard InChI | InChI=1S/C8H8F3NO2/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4H,12H2,1H3 |
Standard InChI Key | MKAPTOAKEPIGOA-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)OC(F)(F)F)N |
Canonical SMILES | COC1=C(C=C(C=C1)OC(F)(F)F)N |
Introduction
Chemical Identity and Structure
2-Methoxy-5-(trifluoromethoxy)aniline is an aromatic amine with both methoxy and trifluoromethoxy functional groups. Its structure consists of a benzene ring substituted with an amino group (-NH2) at position 1, a methoxy group (-OCH3) at position 2, and a trifluoromethoxy group (-OCF3) at position 5. This particular arrangement of functional groups contributes to the compound's unique chemical reactivity and potential applications.
Chemical Identifiers
The identification parameters for 2-Methoxy-5-(trifluoromethoxy)aniline are summarized in Table 1:
Identifier | Value |
---|---|
CAS Number | 660848-57-7 |
Molecular Formula | C8H8F3NO2 |
Molecular Weight | 207.15 g/mol |
IUPAC Name | 2-methoxy-5-(trifluoromethoxy)aniline |
InChI Key | MKAPTOAKEPIGOA-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)OC(F)(F)F)N |
PubChem CID | 22506981 |
The compound's structural features make it especially valuable in research contexts where fluorinated aromatic compounds are desired for their unique properties. The presence of both electron-donating (methoxy, amino) and electron-withdrawing (trifluoromethoxy) groups on the aromatic ring creates an interesting electronic distribution that can be exploited in various chemical applications.
Physical and Chemical Properties
Physical Properties
2-Methoxy-5-(trifluoromethoxy)aniline exists primarily as a liquid at room temperature, differing from some of its structural analogs. Its physical and chemical properties make it suitable for use in various laboratory and industrial applications where fluorinated aromatics are required.
Property | Value |
---|---|
Physical State | Liquid |
Refractive Index | 1.4762 |
Purity (Commercial) | 97-98% |
Storage Temperature | Room temperature |
Storage Conditions | Keep in dark place, sealed in dry conditions |
The compound has a refractive index of 1.4762, which can be used as a means of identification and purity assessment . Commercial preparations typically achieve a purity of 97-98%, making it suitable for most research applications .
Synthesis Methods
Synthetic Routes
The synthesis of 2-Methoxy-5-(trifluoromethoxy)aniline can be accomplished through several routes, with the reduction of 2-Nitro-4-(trifluoromethoxy)anisole being one of the most documented approaches. ChemicalBook indicates the availability of at least two synthetic routes for this compound .
One established synthesis pathway involves:
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Starting with 2-Nitro-4-(trifluoromethoxy)anisole as the precursor
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Reduction of the nitro group to form the amine
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Purification to obtain the final product
The reduction step can be accomplished using various reducing agents, similar to those employed in the synthesis of related compounds. For example, sodium dithionite in water/tetrahydrofuran at room temperature for approximately 16 hours has been documented as an effective method for reducing similar nitro compounds to amines .
Alternative Approaches
While specific literature on alternative synthetic approaches for 2-Methoxy-5-(trifluoromethoxy)aniline is limited, insights can be drawn from the synthesis of structurally similar compounds. For instance, the synthesis of 2-trifluoromethoxy-aniline (a related compound without the methoxy group) has been documented in patent literature, suggesting that similar approaches might be adaptable for the target compound .
These synthetic methodologies typically involve careful control of reaction conditions to ensure selectivity and prevent unwanted side reactions at the various functional groups present in the molecule.
Applications and Research Areas
Agricultural Chemistry
In the field of agricultural chemistry, compounds structurally similar to 2-Methoxy-5-(trifluoromethoxy)aniline serve as intermediates in the formulation of agrochemicals, including herbicides and pesticides . The trifluoromethoxy group can enhance the efficacy of these agricultural chemicals by improving their stability, altering their distribution within plant tissues, or enhancing their interaction with target biological systems.
The incorporation of such fluorinated building blocks into agrochemical structures often results in products with improved performance characteristics, including:
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Extended environmental persistence where desired
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Enhanced penetration through plant cuticles
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Improved resistance to metabolic degradation
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Optimized selectivity for target organisms
Material Science Applications
The unique properties of fluorinated aromatic compounds make them valuable in various material science applications. Compounds similar to 2-Methoxy-5-(trifluoromethoxy)aniline are incorporated into polymers and coatings to provide enhanced thermal stability and chemical resistance .
The trifluoromethoxy group in particular contributes to materials with:
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Low surface energy, leading to water and oil repellency
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High durability in harsh chemical environments
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Thermal stability at elevated temperatures
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Resistance to oxidation and degradation
These properties make such compounds valuable in the development of specialized coatings, functional materials, and high-performance polymers for industrial applications.
Analytical Chemistry
In analytical chemistry, fluorinated aromatic amines like 2-Methoxy-5-(trifluoromethoxy)aniline can serve as reagents for the detection and quantification of other compounds. The presence of the trifluoromethoxy group can introduce unique spectroscopic properties that facilitate analytical methods based on fluorine NMR or mass spectrometry .
Parameter | Classification |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 |
Precautionary Statements | P261-P280-P301+P312-P302+P352-P305+P351+P338 |
UN Number | UN2810 |
Hazard Class | Toxic substance |
The hazard statements indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Comparison with Structural Analogs
Comparison with 2-Methoxy-5-(trifluoromethyl)aniline
2-Methoxy-5-(trifluoromethyl)aniline is a closely related compound that differs only in the direct attachment of the trifluoromethyl group (-CF3) to the aromatic ring rather than through an oxygen link (-OCF3). This subtle structural difference results in distinct physical and chemical properties:
Property | 2-Methoxy-5-(trifluoromethoxy)aniline | 2-Methoxy-5-(trifluoromethyl)aniline |
---|---|---|
CAS Number | 660848-57-7 | 349-65-5 |
Molecular Formula | C8H8F3NO2 | C8H8F3NO |
Molecular Weight | 207.15 g/mol | 191.15 g/mol |
Physical State | Liquid | Crystalline Powder |
Melting Point | Not widely reported | 58-60 °C |
Boiling Point | Not widely reported | 230.1±40.0 °C |
Density | Not widely reported | 1.3±0.1 g/cm³ |
The difference in physical state (liquid vs. crystalline solid) is particularly notable and likely influences the handling and application of these compounds in research settings .
Structure-Property Relationships
The key structural differences between these analogs illustrate important principles in organofluorine chemistry:
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The trifluoromethoxy group (-OCF3) generally imparts greater conformational flexibility compared to a trifluoromethyl group (-CF3) due to the additional C-O bond
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The oxygen link in the trifluoromethoxy group alters the electronic distribution, typically resulting in different reactivity patterns
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The physical properties (melting point, solubility, etc.) are significantly affected by these subtle structural changes
These structure-property relationships are valuable for researchers seeking to fine-tune the properties of fluorinated aromatic compounds for specific applications.
Current Research and Future Prospects
Research Trends
Current research involving 2-Methoxy-5-(trifluoromethoxy)aniline and similar fluorinated aromatic amines focuses on several promising areas:
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Development of new pharmaceutical candidates, particularly in areas where the unique properties of fluorinated aromatics can enhance drug efficacy or pharmacokinetics
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Creation of advanced materials with specialized properties, including water-repellent coatings and thermally stable polymers
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Design of novel synthetic methodologies that facilitate the incorporation of trifluoromethoxy groups into complex molecular structures
The growing interest in fluorinated building blocks in medicinal chemistry suggests that compounds like 2-Methoxy-5-(trifluoromethoxy)aniline will continue to be relevant in drug discovery efforts.
Future Applications
The unique properties of 2-Methoxy-5-(trifluoromethoxy)aniline position it as a valuable compound for future applications in:
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Development of PET imaging agents, where the fluorine-containing portions could potentially be modified to incorporate 18F for radioimaging
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Creation of bioorthogonal probes for chemical biology, taking advantage of the unique reactivity profile of fluorinated aromatics
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Design of environmentally persistent fluorinated materials for specialized applications where such properties are beneficial
As researchers continue to explore the chemistry of fluorinated aromatic compounds, new applications for 2-Methoxy-5-(trifluoromethoxy)aniline are likely to emerge.
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